molecular formula C10H11NO3 B12006564 Benzenebutanoic acid,g-(hydroxyimino)-

Benzenebutanoic acid,g-(hydroxyimino)-

Cat. No.: B12006564
M. Wt: 193.20 g/mol
InChI Key: QEBFDSLTQPOGBG-PKNBQFBNSA-N
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Description

Benzenebutanoic acid, g-(hydroxyimino)-, also known as α-(hydroxyimino)benzenebutanoic acid, is an organic compound with the molecular formula C10H11NO3. This compound is characterized by the presence of a benzenebutanoic acid backbone with a hydroxyimino group attached to the alpha carbon. It is known for its diverse applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenebutanoic acid, g-(hydroxyimino)- typically involves the reaction of benzenebutanoic acid with hydroxylamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the hydroxyimino derivative .

Industrial Production Methods: Industrial production of benzenebutanoic acid, g-(hydroxyimino)- often employs optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Benzenebutanoic acid, g-(hydroxyimino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives .

Scientific Research Applications

Benzenebutanoic acid, g-(hydroxyimino)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzenebutanoic acid, g-(hydroxyimino)- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. Additionally, the compound may participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: The presence of the hydroxyimino group in benzenebutanoic acid, g-(hydroxyimino)- imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(4E)-4-hydroxyimino-4-phenylbutanoic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-6-9(11-14)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,12,13)/b11-9+

InChI Key

QEBFDSLTQPOGBG-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCC(=O)O

Origin of Product

United States

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